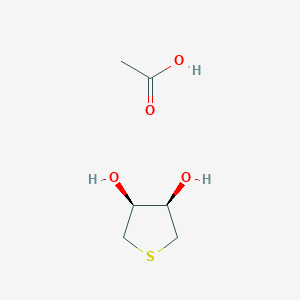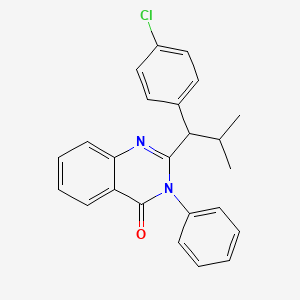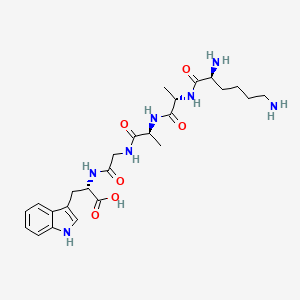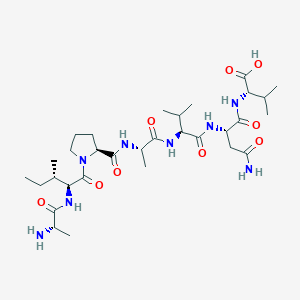
acetic acid;(3R,4S)-thiolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(3R,4S)-thiolane-3,4-diol is a compound that combines the properties of acetic acid and a thiolane ring with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3R,4S)-thiolane-3,4-diol typically involves the use of glycine ethyl ester as a starting material. The process includes amino-added protective group, ring closure, and other steps to achieve the desired stereochemistry . The reaction conditions often require specific catalysts and controlled environments to ensure the correct configuration of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of biomass pyrolysis with alkali metal acetate or alkaline earth metal acetate as catalysts . This method is advantageous due to its simplicity and efficiency in producing acetic acid derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(3R,4S)-thiolane-3,4-diol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiolane ring and the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(3R,4S)-thiolane-3,4-diol has several scientific research applications:
Wirkmechanismus
The mechanism of action of acetic acid;(3R,4S)-thiolane-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate metabolic pathways and influence cellular processes by interacting with specific proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar ring structure and are used in medicinal chemistry for their biological activity.
Indole derivatives: Indole-3-acetic acid and its derivatives are plant hormones with diverse biological applications.
Pyridinecarboxylic acids: These compounds are monocarboxylic derivatives of pyridine and have various industrial and medicinal uses.
Uniqueness
Acetic acid;(3R,4S)-thiolane-3,4-diol is unique due to its specific stereochemistry and the presence of both acetic acid and thiolane moieties. This combination provides distinct chemical and biological properties that are not found in similar compounds.
Eigenschaften
CAS-Nummer |
874013-18-0 |
|---|---|
Molekularformel |
C6H12O4S |
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
acetic acid;(3R,4S)-thiolane-3,4-diol |
InChI |
InChI=1S/C4H8O2S.C2H4O2/c5-3-1-7-2-4(3)6;1-2(3)4/h3-6H,1-2H2;1H3,(H,3,4)/t3-,4+; |
InChI-Schlüssel |
ZTVHHLYTLBFHBW-HKTIBRIUSA-N |
Isomerische SMILES |
CC(=O)O.C1[C@H]([C@H](CS1)O)O |
Kanonische SMILES |
CC(=O)O.C1C(C(CS1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)

![N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B14200855.png)
![3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine](/img/structure/B14200862.png)
![3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14200868.png)

![N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14200882.png)



![Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14200897.png)
